5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring, a trifluoromethyl group, and a but-2-yn-1-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or through radical trifluoromethylation.
Coupling Reactions: The but-2-yn-1-yl linkage can be introduced through coupling reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the alkyne group, potentially converting them into more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group may yield epoxides, while reduction of the isoxazole ring could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The isoxazole ring is a common motif in many pharmaceuticals, and the trifluoromethyl group can improve the pharmacokinetic properties of drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, while the isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide
- 4-(trifluoromethyl)phenoxy derivatives : Compounds with similar phenoxy and trifluoromethyl groups.
- Isoxazole derivatives : Compounds containing the isoxazole ring, which are common in pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the trifluoromethyl group, the isoxazole ring, and the but-2-yn-1-yl linkage provides a distinct set of chemical and physical properties that can be leveraged in various applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-11-9-14(21-24-11)15(22)20-7-2-3-8-23-13-6-4-5-12(10-13)16(17,18)19/h4-6,9-10H,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYLYMCPJHWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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